[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate
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Overview
Description
[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate is a complex organic compound characterized by its unique structural features
Preparation Methods
The synthesis of [(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxoisoindolyl group to a more reduced form, such as a dihydroisoindole.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which [(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects .
Comparison with Similar Compounds
[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate can be compared with other similar compounds, such as:
[(2R,3S,4R,5R,6R)-2-(acetoxymethyl)-5-amino-6-azidotetrahydro-2H-pyran-3,4-diyl diacetate]: This compound has similar acetoxy groups but differs in its amino and azido functionalities.
[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate]: This compound features a pyrimidinyl group and hydroxyl functionalities, making it distinct from the dioxoisoindolyl and phenylmethoxy groups of the target compound.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO10/c1-15(29)34-14-21-23(36-16(2)30)24(37-17(3)31)22(27(38-21)35-13-18-9-5-4-6-10-18)28-25(32)19-11-7-8-12-20(19)26(28)33/h4-12,21-24,27H,13-14H2,1-3H3/t21-,22-,23-,24-,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWDFGPGCXFUBR-XMPCBSOPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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